![molecular formula C19H18N2O4 B14019917 2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione CAS No. 88695-48-1](/img/structure/B14019917.png)
2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the isoindoline-1,3-dione core structure is significant due to its role in various pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative. One common method includes the condensation of phthalic anhydride with 4-methoxybenzylamine in the presence of a suitable solvent such as toluene, followed by refluxing the mixture overnight . The reaction conditions often require the use of a catalyst like trimethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can optimize the reaction conditions, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
作用机制
The mechanism of action of 2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to anti-inflammatory effects.
相似化合物的比较
Similar Compounds
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Phthalimide Derivatives: These compounds also contain the isoindoline-1,3-dione core but have different substituents that can alter their pharmacological properties.
Uniqueness
2-[3-[(4-Methoxyphenyl)-methyl-amino]-2-oxo-propyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit cyclooxygenase enzymes sets it apart from other similar compounds, making it a valuable candidate for further research in anti-inflammatory drug development .
属性
CAS 编号 |
88695-48-1 |
|---|---|
分子式 |
C19H18N2O4 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H18N2O4/c1-20(13-7-9-15(25-2)10-8-13)11-14(22)12-21-18(23)16-5-3-4-6-17(16)19(21)24/h3-10H,11-12H2,1-2H3 |
InChI 键 |
YKDJGOSQADCYPI-UHFFFAOYSA-N |
规范 SMILES |
CN(CC(=O)CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


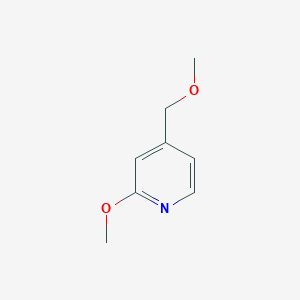

![2,4-Ditert-butyl-6-[[ethyl(diphenyl)-lambda5-phosphanylidene]amino]phenol](/img/structure/B14019845.png)
![(2S)-5-[[(tert-butylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid](/img/structure/B14019846.png)
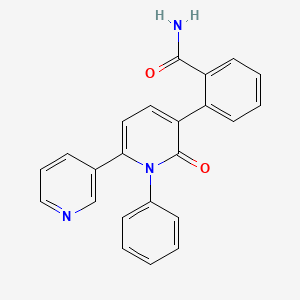

![1,1'-(Dibenzo[B,D]thiophene-2,6-diyl)diethanone](/img/structure/B14019865.png)
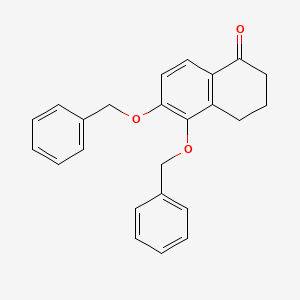
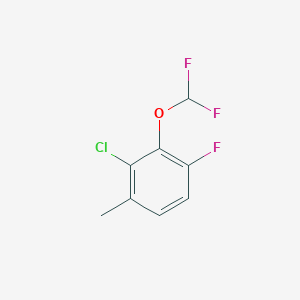
![2-[(2-Oxo-1,2-dihydro-quinolin-4-ylmethyl)-amino]-malonic acid diethyl ester (Rebamipide Impurity)](/img/structure/B14019890.png)


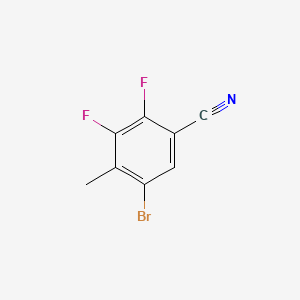
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
